

# Spectroscopic Profile of 1-Isopropylhydrazine: A Technical Guide

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## Compound of Interest

Compound Name: **1-Isopropylhydrazine**

Cat. No.: **B1211640**

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This technical guide provides a comprehensive overview of the key spectroscopic data for **1-Isopropylhydrazine** ( $C_3H_{10}N_2$ ), a significant compound in synthetic chemistry and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

## Mass Spectrometry (MS)

The mass spectrum of **1-Isopropylhydrazine** provides critical information for its identification and structural elucidation. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) reveals a distinct fragmentation pattern.

Table 1: Mass Spectrometry Data for **1-Isopropylhydrazine**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
74	34.0	[M] <sup>+</sup> (Molecular Ion)
59	99.9	[M-CH <sub>3</sub> ] <sup>+</sup>
42	35.6	[C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
32	66.1	[N <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
31	23.8	[N <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocol:

The mass spectrometry data was obtained using a SHIMADZU LKB-2091 gas chromatograph-mass spectrometer.<sup>[1]</sup> The ionization method employed was electron ionization (EI) at an energy of 70 eV.<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of **1-Isopropylhydrazine** by providing information about the chemical environment of its hydrogen and carbon atoms.

### <sup>1</sup>H NMR Spectroscopy

Detailed experimental <sup>1</sup>H NMR data such as chemical shifts, multiplicities, and coupling constants for **1-Isopropylhydrazine** are not readily available in the public domain at this time.

### <sup>13</sup>C NMR Spectroscopy

A <sup>13</sup>C NMR spectrum for **1-Isopropylhydrazine** has been recorded.<sup>[1]</sup> The protonated form, isopropyl-hydrazinium cation, has also been analyzed in deuterium oxide (D<sub>2</sub>O).

Specific chemical shift values for the <sup>13</sup>C NMR spectrum of **1-Isopropylhydrazine** are not detailed in the currently available public literature.

## Experimental Protocol:

The  $^{13}\text{C}$  NMR spectrum of **1-Isopropylhydrazine** was acquired on a Bruker WP-80 spectrometer.<sup>[1]</sup> The spectrum for the isopropyl-hydrazinium cation was obtained in  $\text{D}_2\text{O}$ , using TMS- $\text{PRSO}_3\text{Na}$  as the NMR standard.<sup>[2]</sup>

## Infrared (IR) Spectroscopy

Infrared spectroscopy helps in identifying the functional groups present in **1-Isopropylhydrazine**. The key vibrational modes are associated with N-H and C-H bonds.

A detailed experimental IR spectrum with a complete list of absorption peaks for **1-Isopropylhydrazine** is not publicly available. However, the expected characteristic absorption bands based on its structure are outlined below.

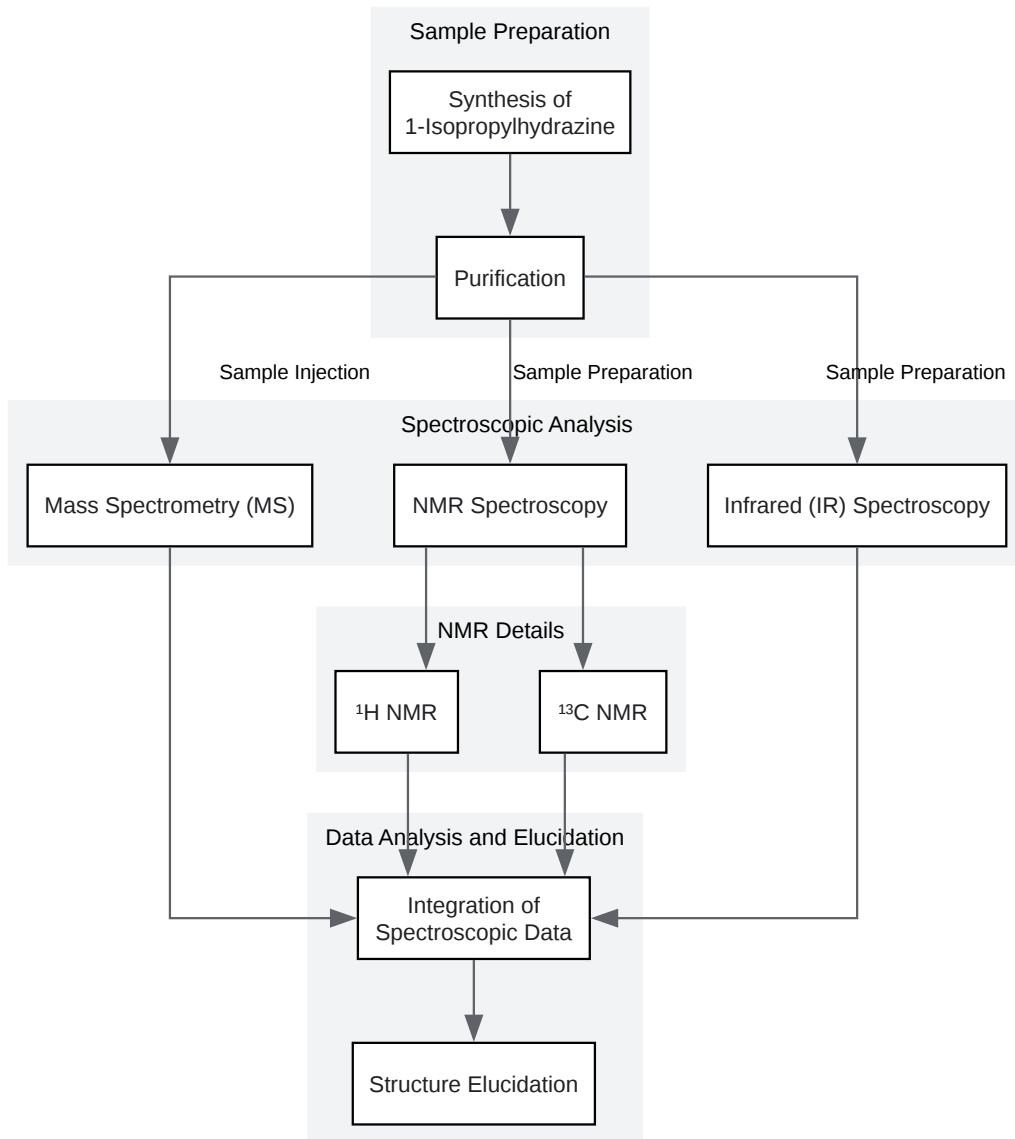
Table 2: Predicted Infrared Absorption Bands for **1-Isopropylhydrazine**

Wavenumber ( $\text{cm}^{-1}$ )	Bond	Functional Group
3350-3250	N-H stretch	Hydrazine
2975-2850	C-H stretch	Isopropyl group
1650-1580	N-H bend	Hydrazine
1470-1450	C-H bend	Isopropyl group
1385-1365	C-H bend	Isopropyl group (gem-dimethyl)

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a hydrazine compound like **1-Isopropylhydrazine**.

## Workflow for Spectroscopic Analysis of 1-Isopropylhydrazine

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Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of **1-Isopropylhydrazine**.

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## References

- 1. 1-Isopropylhydrazine | C3H10N2 | CID 52789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
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